7-Phosphabicyclo[2.2.1]hepta-2,5-diene
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Overview
Description
7-Phosphabicyclo[221]hepta-2,5-diene is a phosphorus-containing bicyclic compound It is structurally characterized by a seven-membered ring system with a phosphorus atom incorporated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phosphabicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction. This reaction is carried out between a diene and a dienophile, where the phosphorus atom is introduced through a suitable phosphorus-containing reagent. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Phosphabicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phosphorus atom or the carbon atoms in the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts or under inert atmospheres.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Phosphabicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, including polymers and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 7-Phosphabicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets through its phosphorus atom. The phosphorus atom can form bonds with various substrates, facilitating reactions such as catalysis or inhibition. The pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]hepta-2,5-diene: Contains an oxygen atom instead of phosphorus.
7-Azabicyclo[2.2.1]hepta-2,5-diene: Contains a nitrogen atom instead of phosphorus.
7-Silabicyclo[2.2.1]hepta-2,5-diene: Contains a silicon atom instead of phosphorus.
Uniqueness
7-Phosphabicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the phosphorus atom, which imparts distinct chemical reactivity and properties compared to its oxygen, nitrogen, and silicon analogs. This uniqueness makes it valuable in specific applications where phosphorus chemistry is advantageous.
Properties
CAS No. |
152072-08-7 |
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Molecular Formula |
C6H7P |
Molecular Weight |
110.09 g/mol |
IUPAC Name |
7-phosphabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C6H7P/c1-2-6-4-3-5(1)7-6/h1-7H |
InChI Key |
BPCNZOUPPXRCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC1P2 |
Origin of Product |
United States |
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